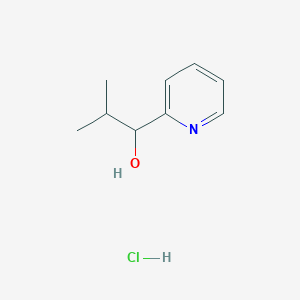

2-Methyl-1-(pyridin-2-yl)propan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

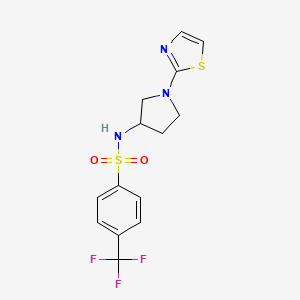

“2-Methyl-1-(pyridin-2-yl)propan-1-ol” is a chemical compound with the molecular formula C9H13NO . It is a powder in physical form . The IUPAC name for this compound is 2-methyl-1-(2-pyridinyl)-1-propanol .

Molecular Structure Analysis

The InChI code for “2-Methyl-1-(pyridin-2-yl)propan-1-ol” is 1S/C9H13NO/c1-7(2)9(11)8-5-3-4-6-10-8/h3-7,9,11H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-1-(pyridin-2-yl)propan-1-ol” is 151.21 . It is a powder in physical form .Scientific Research Applications

Spectroscopic Identification and Derivatization

Spectroscopic studies, including GC-MS, IR, NMR, and electronic absorption spectroscopy, have been utilized to examine the properties of novel hydrochloride salts of cathinones, highlighting the diagnostic signals from methyl, N-methyl, and carbonyl groups. Such spectroscopic techniques are crucial for identifying and characterizing new compounds, including derivatization reactions for selected cathinones, demonstrating the application in forensic science and molecular analysis (Nycz, Paździorek, Małecki, & Szala, 2016).

Molecular Aggregation in Solutions

Research on molecular aggregation, particularly in pyridine–propan-2-ol solutions, utilizes Raman spectra and quantum-chemical calculations to study hydrogen-bonded aggregates. This research provides insights into the behavior of molecular aggregates in liquid mixtures, which is vital for understanding solution chemistry and developing new materials (Tukhvatullin, Hudayberdiev, Jumabaev, Hushvaktov, & Absanov, 2010).

Coordination Chemistry and Complex Formation

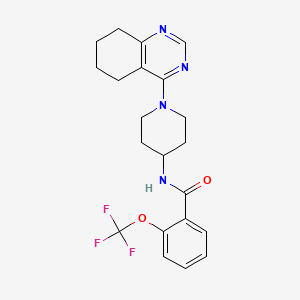

The synthesis and characterization of nonanuclear Ni(II) clusters from a pyridyl-alcohol ligand have been explored, revealing an unusual centrosymmetric coordination cluster. Such studies are fundamental to coordination chemistry, offering potential applications in catalysis and materials science (Massard, Rogez, & Braunstein, 2014).

Chemical Synthesis and Receptor Antagonism

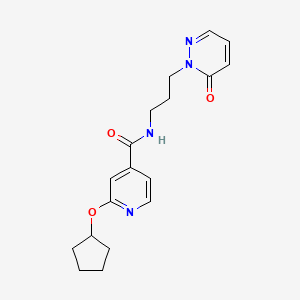

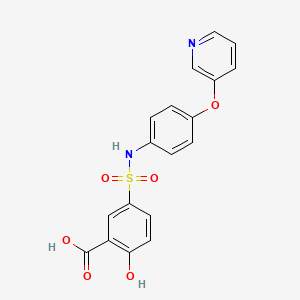

The design and synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives demonstrate the application in developing compounds with α1 receptor antagonistic activity. This research is significant for pharmaceutical development, showcasing the process of creating bioactive molecules with targeted receptor interactions (Hon, 2013).

Catalysis and Chemical Transformations

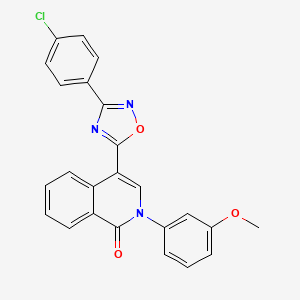

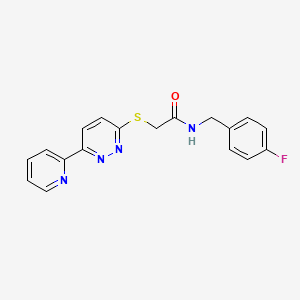

Studies on palladium(II) complexes involving (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins highlight the role of coordination compounds in facilitating chemical transformations. This research contributes to the field of catalysis, emphasizing the development of efficient catalysts for industrial processes (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, influencing their function and leading to a range of effects .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .

Result of Action

Similar compounds have been found to exhibit a range of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-1-(pyridin-2-yl)propan-1-ol hydrochloride . These factors can include temperature, pH, and the presence of other substances in the environment.

Properties

IUPAC Name |

2-methyl-1-pyridin-2-ylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(2)9(11)8-5-3-4-6-10-8;/h3-7,9,11H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUAAGZSXURPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/no-structure.png)

![6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2772042.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2772044.png)

![2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2772051.png)

![7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2772053.png)

![Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2772054.png)

![1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2772058.png)